HS-1793

Beschreibung

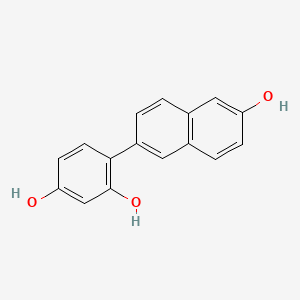

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZJBSHLEZAMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927885-00-5 | |

| Record name | 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of HS-1793: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

HS-1793, a synthetic analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent with enhanced stability and bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets and cellular effects. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. The primary mechanism involves the intrinsic, or mitochondrial, pathway of programmed cell death.

Upon treatment, this compound disrupts the mitochondrial membrane potential (ΔΨm)[1]. This depolarization leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (Endo G)[1][2][3]. The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1][2][3]. The release of AIF and Endo G contributes to caspase-independent apoptosis.

Key Molecular Events in this compound-Induced Apoptosis:

-

Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a time-dependent decrease in ΔΨm[1].

-

Release of Pro-Apoptotic Factors: Induces the release of cytochrome c, AIF, and Endo G from the mitochondria[1][2][3].

-

Activation of Caspase-3 and PARP Cleavage: Leads to the activation of caspase-3 and subsequent cleavage of PARP[1][2][3].

-

Alteration of Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis[4][5].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including human breast cancer cells (MCF-7 and MDA-MB-231) and colon cancer cells (HCT116)[4][5]. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

The mechanism of cell cycle arrest is linked to the modulation of key regulatory proteins. In p53 wild-type cells like MCF-7, this compound induces the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21WAF1/CIP1[5]. In contrast, in p53-mutant MDA-MB-231 cells, the apoptosis induction is p53-independent[5].

Inhibition of Angiogenesis

This compound has demonstrated potent anti-angiogenic properties by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Under hypoxic conditions, a common feature of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).

This compound has been shown to downregulate the expression of both HIF-1α and VEGF at the protein and mRNA levels in various cancer cells, including breast and prostate cancer cell lines[6][7]. The inhibitory effect of this compound on HIF-1α is more potent than that of resveratrol[6][7]. The proposed mechanisms for HIF-1α downregulation include the inhibition of the PI3K/Akt signaling pathway and the promotion of HIF-1α protein degradation via the proteasome pathway[2][8].

Stabilization of p53

A key mechanism of action for this compound in lung cancer cells is its ability to stabilize the tumor suppressor protein p53. It achieves this by interfering with the interaction between p53 and its negative regulator, MDM2[7]. This interference leads to an increase in the half-life of the p53 protein, rather than an increase in its mRNA expression, indicating a post-translational mechanism of action[7]. The stabilized p53 can then activate downstream targets involved in cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MCF-7 | Breast Cancer | 25 | 48 |

| MDA-MB-231 | Breast Cancer | 50 | 48 |

| FM3A | Murine Breast Cancer | 5 | 48 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in HCT116 Colon Cancer Cells (50 µM, 24h)

| Parameter | % of Cells |

| Apoptotic Population (Annexin V positive) | ~31.6% |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the specified time and concentrations. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HIF-1α, VEGF, p53, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nude Mouse Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of female BALB/c nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound). Administer this compound (e.g., by intraperitoneal injection) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, CD31, HIF-1α, and VEGF).

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound multifaceted mechanism of action in cancer cells.

Caption: A typical workflow for Western Blot analysis.

References

- 1. The novel resveratrol analogue this compound induces apoptosis via the mitochondrial pathway in murine breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Resveratrol analogue, this compound, induces apoptotic cell death and cell cycle arrest through downregulation of AKT in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a resveratrol analogue, induces cell cycle arrest and apoptotic cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a resveratrol analogue, downregulates the expression of hypoxia-induced HIF-1 and VEGF and inhibits tumor growth of human breast cancer cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

HS-1793: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-1793, a synthetic analog of resveratrol (B1683913), has emerged as a potent anti-cancer agent with significantly improved stability and bioavailability compared to its parent compound.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

This compound, chemically known as 4-(6-hydroxy-2-naphthyl)-1,3-benzenediol, was developed to overcome the limitations of resveratrol, such as its photosensitivity and metabolic instability.[3][4] Extensive preclinical research has demonstrated its efficacy in various cancer cell lines, including breast, lung, and prostate cancer, as well as multiple myeloma.[5] A key mechanism underlying its anti-tumor activity is the induction of programmed cell death, or apoptosis.

Core Mechanism: Induction of Apoptosis

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This process involves a cascade of molecular events that lead to cell death. The compound has been shown to be effective at lower concentrations than resveratrol, making it a promising candidate for further development.[6]

Quantitative Analysis of this compound's Apoptotic Effects

The pro-apoptotic activity of this compound has been quantified in several studies across various cancer cell lines. The following tables summarize key findings regarding its efficacy in inhibiting cell viability and inducing apoptosis.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| FM3A | Murine Breast Cancer | 5 µM | 48 h | [6] |

| A549 | Human Lung Cancer | ~5 µM | 24 h | [5] |

| H460 | Human Lung Cancer | ~7.5 µM | 24 h | [5] |

Table 1: IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Treatment | Outcome | Reference |

| FM3A | Murine Breast Cancer | 5 µM this compound | Time-dependent increase in sub-G1 DNA content | [6] |

| MCF-7 | Human Breast Cancer | 12.5-50 µM this compound | Concentration-dependent increase in PARP cleavage | [8] |

| MDA-MB-231 | Human Breast Cancer | 12.5-50 µM this compound | Concentration-dependent increase in PARP cleavage | [8] |

Table 2: Summary of this compound's effects on apoptotic markers.

Signaling Pathways of this compound-Induced Apoptosis

This compound initiates apoptosis through a multi-faceted approach targeting key regulatory proteins in the cell death machinery.

The Mitochondrial Pathway

The central mechanism of this compound-induced apoptosis is the permeabilization of the mitochondrial outer membrane. This leads to the release of pro-apoptotic factors into the cytoplasm.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Upon treatment, this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio.[3] This promotes mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (Endo G) from the mitochondria into the cytosol.[6][7]

Released cytochrome c triggers the activation of caspase-3, a key executioner caspase.[6] Activated caspase-3 then cleaves essential cellular substrates, including Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][6] AIF and Endo G contribute to apoptosis in a caspase-independent manner.[6][7]

Role of p53

The tumor suppressor protein p53 can play a role in this compound-induced apoptosis, depending on the cellular context.

Caption: Role of p53 in this compound's mechanism of action.

In cancer cells with wild-type p53, such as MCF-7 and A549, this compound can increase the protein levels of p53.[3][5] It is suggested that this compound interferes with the interaction between p53 and its negative regulator, MDM2.[5] This stabilization of p53 leads to the upregulation of its target genes, including p21, which induces cell cycle arrest at the G2/M phase, and pro-apoptotic proteins of the Bcl-2 family, thereby promoting apoptosis.[3][5][9] Notably, this compound can also induce apoptosis in a p53-independent manner in cancer cells with mutant p53, such as MDA-MB-231, indicating its broad therapeutic potential.[3][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 7.5, 10 µM) for 24 or 48 hours.[5] A stock solution of this compound is typically prepared in ethanol.[6][10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

Caption: General workflow for Western blot analysis.

-

Sample Preparation: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 7.5-15% SDS-polyacrylamide gel.[6]

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[6][8]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[6]

-

Analysis: Quantify the band intensities using densitometry software. Use a loading control like actin or GAPDH to normalize the data.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Preparation: Treat cells with this compound as required. Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Conclusion

This compound is a promising resveratrol analog that effectively induces apoptosis in a variety of cancer cell lines. Its primary mechanism of action involves the activation of the intrinsic mitochondrial pathway, characterized by the release of pro-apoptotic factors, caspase activation, and PARP cleavage. Furthermore, its ability to engage the p53 pathway in certain cellular contexts enhances its anti-cancer activity. The superior potency and stability of this compound compared to resveratrol underscore its potential as a lead compound for the development of novel cancer therapeutics. Further in-vivo studies and clinical trials are warranted to fully evaluate its therapeutic efficacy.

References

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, a resveratrol analogue, induces cell cycle arrest and apoptotic cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a resveratrol analogue, downregulates the expression of hypoxia-induced HIF-1 and VEGF and inhibits tumor growth of human breast cancer cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation in lung cancer by interfering with the interaction between p53 and MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel resveratrol analogue this compound induces apoptosis via the mitochondrial pathway in murine breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel resveratrol analogue this compound induces apoptosis via the mitochondrial pathway in murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Resveratrol analogue this compound induces the modulation of tumor-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Neoplastic Efficacy of HS-1793: A Deep Dive into its Cell Cycle Arrest Pathways

A Technical Guide for Researchers and Drug Development Professionals

HS-1793, a synthetic resveratrol (B1683913) analogue, has emerged as a potent anti-cancer agent, demonstrating greater stability and efficacy than its parent compound. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's ability to induce cell cycle arrest, a critical process in halting cancer cell proliferation. We will explore the key signaling pathways involved, present quantitative data from seminal studies, and provide detailed experimental protocols for replication and further investigation.

Core Mechanism: G2/M Phase Arrest through Modulation of Key Cell Cycle Regulators

This compound primarily exerts its anti-proliferative effects by inducing cell cycle arrest at the G2/M transition in various cancer cell lines, including breast and colon cancer.[1][2] This is a notable distinction from resveratrol, which typically causes a G1 phase arrest.[3] The arrest at the G2/M checkpoint is orchestrated through the modulation of critical cell cycle regulatory proteins.

The p53-Dependent and -Independent Pathways

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage and stress, often initiating cell cycle arrest or apoptosis. This compound has been shown to activate p53-dependent pathways in cancer cells with wild-type p53, such as the MCF-7 breast cancer cell line.[1][3] In these cells, this compound treatment leads to an upregulation of p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[1][3] The increased expression of p21 effectively inhibits the activity of CDK complexes, preventing the cell from progressing into mitosis.

Intriguingly, this compound also demonstrates efficacy in cancer cells with mutated or deficient p53, such as the MDA-MB-231 breast cancer cell line, through a p53-independent mechanism.[1][3] While the upstream signaling differs, the pathway converges on the upregulation of p21, indicating its central role in this compound-induced cell cycle arrest regardless of p53 status.[4]

In lung cancer cells, this compound has been found to increase the stability of p53 by inhibiting its interaction with MDM2, a key negative regulator.[5][6] This leads to an accumulation of p53 and subsequent transactivation of its target genes, including p21.[5][7]

Downregulation of G2/M Phase-Promoting Proteins

Concurrent with the upregulation of CDK inhibitors, this compound actively downregulates the expression of key proteins that promote entry into and progression through the M phase. These include:

-

Cyclin B1: A regulatory subunit that complexes with and activates Cdc2.

-

Cdc2 (CDK1): The catalytic subunit that forms the Maturation Promoting Factor (MPF) with Cyclin B1.

-

Cdc25C: A phosphatase that activates the Cyclin B1/Cdc2 complex by removing inhibitory phosphates.

The coordinated decrease in these proteins effectively dismantles the machinery required for mitotic entry, forcing the cell into a state of arrest.[3][4]

The Role of the PI3K/Akt Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In human colon cancer cells, this compound has been shown to suppress the activity of Akt.[2] The inhibition of this pro-survival pathway likely contributes to the overall anti-proliferative and pro-apoptotic effects of this compound, creating a cellular environment that is more susceptible to cell cycle arrest signals.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle distribution and protein expression from key studies.

Table 1: Effect of this compound on Cell Cycle Distribution in Human Breast Cancer Cells

| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| MCF-7 | Control | 58.3 | 28.1 | 13.6 | 1.2 |

| This compound (6.25 µM) | 45.2 | 20.5 | 34.3 | 3.8 | |

| This compound (12.5 µM) | 38.7 | 15.8 | 45.5 | 8.9 | |

| MDA-MB-231 | Control | 55.1 | 30.2 | 14.7 | 1.5 |

| This compound (6.25 µM) | 42.6 | 21.3 | 36.1 | 4.1 | |

| This compound (12.5 µM) | 35.9 | 16.7 | 47.4 | 9.8 |

Data adapted from studies on human breast cancer cells demonstrating a dose-dependent increase in the G2/M population with a corresponding decrease in the G0/G1 and S phase populations.[3]

Table 2: Modulation of Key Cell Cycle and Apoptotic Regulatory Proteins by this compound

| Cell Line | Protein | Change with this compound Treatment |

| MCF-7 (p53 wt) | p53 | Increased |

| p21WAF1/CIP1 | Increased | |

| MDM2 | Decreased | |

| Cyclin B1 | Decreased | |

| Cdc2 | Decreased | |

| Bax | Increased | |

| Bcl-2 | Decreased | |

| MDA-MB-231 (p53 mut) | p21WAF1/CIP1 | Increased |

| Cyclin B1 | Decreased | |

| Cdc2 | Decreased | |

| Bax | Increased | |

| Bcl-2 | Decreased | |

| HCT116 (Colon) | p-Akt | Decreased |

| A549 & H460 (Lung) | p53 | Increased |

| p21 | Increased | |

| MDM2 | Increased |

This table provides a qualitative summary of the consistent changes observed in the expression of key regulatory proteins across various cancer cell lines upon treatment with this compound.[2][3][4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Caption: this compound induced cell cycle arrest pathways.

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human breast cancer cell lines MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. The final concentration of DMSO in the culture medium should be less than 0.1%.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control for the indicated time periods (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and harvested by trypsinization.

-

Fixation: Cells are centrifuged, and the pellet is resuspended in 70% ice-cold ethanol (B145695) and fixed overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark at room temperature for 30 minutes.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, Cyclin B1, Cdc2, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.

This comprehensive guide provides a foundational understanding of the cell cycle arrest pathways induced by this compound. The provided data, diagrams, and protocols offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising anti-cancer agent.

References

- 1. This compound, a resveratrol analogue, induces cell cycle arrest and apoptotic cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol analogue, this compound, induces apoptotic cell death and cell cycle arrest through downregulation of AKT in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits cell proliferation in lung cancer by interfering with the interaction between p53 and MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

HS-1793: A Novel Resveratrol Analogue Modulating the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor progression, metastasis, and resistance to treatment. A key player in this complex ecosystem is the host's own immune system, which is often suppressed by tumor-derived factors. HS-1793, a synthetic analogue of resveratrol (B1683913), has emerged as a promising therapeutic agent with the potential to remodel the TME from an immunosuppressive to an immunopermissive state. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its effects on key cellular and molecular components of the TME.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-tumor effects through a dual mechanism: the direct induction of cancer cell apoptosis and the indirect modulation of the tumor microenvironment. This dual activity makes it a compelling candidate for both monotherapy and combination therapies.

Direct Anti-Tumor Effects: Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, through the mitochondrial pathway.[1] This is characterized by the release of cytochrome c, activation of caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1]

Modulation of the Tumor Microenvironment

This compound orchestrates a multi-faceted remodeling of the TME by targeting key immunosuppressive cell populations and inhibiting angiogenesis.

A hallmark of the TME is the presence of immunosuppressive cell populations that dampen the anti-tumor immune response. This compound has been demonstrated to counteract this immunosuppression through several key actions:

-

Reduction of Regulatory T cells (Tregs): this compound significantly decreases the population of CD4+CD25+FoxP3+ Tregs, a major driver of immunosuppression within the TME.[2][3][4] This reduction is dose-dependent and contributes to an enhanced anti-tumor immune response.[3]

-

Inhibition of Tumor-Associated Macrophages (TAMs): The compound inhibits the infiltration of M2-like TAMs, identified by the marker CD206, which are known to promote tumor growth and suppress immune responses.[5]

-

Enhancement of Effector T cell Function: this compound promotes the activity of cytotoxic CD8+ T cells. It increases the population of IFN-γ-expressing CD8+ T cells, indicating a shift towards a more effective anti-tumor T-cell response.[3][4]

-

Modulation of Cytokine Profile: this compound favorably alters the cytokine milieu within the TME. It decreases the secretion of immunosuppressive cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[2][5] Concurrently, it has been shown to decrease IL-2 and increase IL-4 secretion in concanavalin (B7782731) A-stimulated lymphocytes from tumor-bearing mice.[3]

Tumor growth and metastasis are heavily reliant on the formation of new blood vessels, a process known as angiogenesis. This compound has been shown to possess potent anti-angiogenic properties by targeting the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway.[6][7]

-

Downregulation of HIF-1α: Under hypoxic conditions, a common feature of the TME, this compound inhibits the expression of HIF-1α at the protein level.[6]

-

Reduction of Vascular Endothelial Growth Factor (VEGF): As a downstream target of HIF-1α, the expression and secretion of VEGF are significantly reduced by this compound.[6][7] This leads to a decrease in microvessel density, as evidenced by the reduced expression of the endothelial marker CD31 in tumor tissues.[7]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on various components of the tumor microenvironment.

Table 1: Effect of this compound on Immune Cell Populations

| Cell Type | Marker | Experimental Model | Treatment | Outcome | Reference |

| Regulatory T cells (Tregs) | CD4+CD25+FoxP3+ | Splenocytes from FM3A tumor-bearing mice | 2.5 µM this compound for 24h | Significant decrease in the ratio of CD4+CD25+ to CD4+ cells | [3] |

| Tumor-Associated Macrophages (TAMs) | CD206+ | FM3A murine breast cancer allografts | In vivo treatment | Inhibition of infiltration | [5] |

| Effector T cells | IFN-γ+ CD8+ | Splenocytes from FM3A tumor-bearing mice | 2.5 µM this compound for 24h | Significant increase in the percentage of IFN-γ+ CD8+ T cells | [3] |

Table 2: Effect of this compound on Cytokine Secretion

| Cytokine | Experimental Model | Treatment | Outcome | Reference |

| IL-10 | Irradiated tumor-bearing mice | In vivo treatment | Reduced secretion | [5] |

| TGF-β | Irradiated tumor-bearing mice | In vivo treatment | Reduced secretion | [5] |

| IL-2 | Concanavalin A-stimulated lymphocytes from tumor-bearing mice | 2.5 µM this compound | Dose-dependent decrease in production | [3] |

| IL-4 | Concanavalin A-stimulated lymphocytes from tumor-bearing mice | 2.5 µM this compound | Dose-dependent increase in production | [3] |

| IFN-γ | Splenocytes from tumor-bearing mice | 2.5 µM this compound | Upregulated production | [4] |

Table 3: Effect of this compound on Angiogenesis Markers

| Marker | Experimental Model | Treatment | Outcome | Reference |

| HIF-1α | MCF-7 and MDA-MB-231 breast cancer cells (hypoxia) | Dose-dependent | Inhibition of protein expression | [6] |

| VEGF | MCF-7 and MDA-MB-231 breast cancer cells (hypoxia) | Dose-dependent | Reduced secretion and mRNA expression | [6] |

| CD31 | MDA-MB-231 breast cancer xenografts | 10 mg/kg this compound | Suppressed expression | [7] |

| Ki-67 | MDA-MB-231 breast cancer xenografts | 10 mg/kg this compound | Suppressed expression | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Flow Cytometry for Immune Cell Phenotyping

-

Cell Preparation: Isolate splenocytes from control and this compound-treated tumor-bearing mice.

-

Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS) and incubate with fluorescently conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8, anti-CD25) for 30 minutes at 4°C in the dark.

-

Intracellular Staining (for FoxP3 and IFN-γ):

-

Fix and permeabilize cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.

-

Incubate with fluorescently conjugated antibodies against intracellular markers (e.g., anti-FoxP3, anti-IFN-γ) for 30 minutes at 4°C in the dark.

-

-

Data Acquisition: Wash cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the percentages of different immune cell populations.

Western Blot Analysis for HIF-1α and VEGF

-

Cell Lysis: Lyse cancer cells (e.g., MCF-7, MDA-MB-231) cultured under normoxic or hypoxic conditions with and without this compound treatment in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α, VEGF, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to the desired schedule.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, including immunohistochemistry for markers like Ki-67 and CD31, and western blotting for HIF-1α and VEGF.

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively targets the tumor microenvironment by reversing immunosuppression and inhibiting angiogenesis. Its ability to modulate key immune cell populations and signaling pathways highlights its potential for use in combination with other cancer therapies, such as immune checkpoint inhibitors and radiation therapy.[2][5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in a range of solid tumors and to optimize its clinical application for the benefit of cancer patients. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.

References

- 1. biocompare.com [biocompare.com]

- 2. Resveratrol analog, this compound enhance anti-tumor immunity by reducing the CD4+CD25+ regulatory T cells in FM3A tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The resveratrol analogue, HS‑1793, enhances the effects of radiation therapy through the induction of anti‑tumor immunity in mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-HIF1A Antibodies | Invitrogen [thermofisher.com]

- 5. Resveratrol analogue this compound induces the modulation of tumor-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a recently developed resveratrol analogue protects rat heart against hypoxia/reoxygenation injury via attenuating mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vivo Efficacy of HS-1793: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-1793, a synthetic analog of resveratrol (B1683913) (4-(6-hydroxy-2-naphtyl)-1,3-benzenediol), has emerged as a promising therapeutic agent with enhanced stability and bioavailability compared to its parent compound.[1][2] Preclinical in vivo studies have demonstrated its potential in oncology and cardioprotection, positioning it as a candidate for further investigation and clinical development. This document provides a comprehensive technical overview of the key preclinical in vivo findings for this compound, with a focus on its anticancer and cardioprotective effects. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

I. Anticancer Efficacy of this compound

This compound has shown significant antitumor activity in multiple preclinical in vivo models of breast cancer. These studies highlight its ability to suppress tumor growth, inhibit angiogenesis, and modulate the tumor microenvironment.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Human Breast Cancer Xenograft Model

| Parameter | Animal Model | Cell Line | Treatment Group | Dose & Regimen | Observation | Outcome |

| Tumor Growth | Nude Mice | MDA-MB-231 (Triple-Negative Breast Cancer) | This compound | 10 mg/kg | Significant suppression of tumor xenograft growth.[3][4] | Potent antitumor agent.[3] |

| Proliferation Index | Nude Mice | MDA-MB-231 | This compound | 10 mg/kg | Decrease in Ki-67 positive cells in tumor tissue.[3][4] | Inhibition of tumor cell proliferation. |

| Microvessel Density | Nude Mice | MDA-MB-231 | This compound | 10 mg/kg | Decrease in CD31, a biomarker of microvessel density, in tumor tissue.[3][4] | Anti-angiogenic effect. |

| Hypoxia-Inducible Factor-1α (HIF-1α) Expression | Nude Mice | MDA-MB-231 | This compound | 10 mg/kg | Downregulation of HIF-1α expression in xenograft tumors.[3] | Inhibition of a key driver of angiogenesis and tumor growth.[3] |

| Vascular Endothelial Growth Factor (VEGF) Expression | Nude Mice | MDA-MB-231 | This compound | 10 mg/kg | Downregulation of VEGF expression in xenograft tumors.[3] | Inhibition of angiogenesis.[3] |

| Toxicity | Nude Mice | MDA-MB-231 | This compound | 10 mg/kg | No apparent toxicity observed.[3] | Favorable safety profile at the effective dose. |

Table 2: In Vivo Efficacy of this compound in a Murine Breast Cancer Allograft Model

| Parameter | Animal Model | Cell Line | Treatment Group | Dose & Regimen | Observation | Outcome |

| Antitumor Immunity | FM3A tumor-bearing mice | FM3A (Murine Breast Cancer) | This compound | Intraperitoneal injections | Therapeutic and preventive anti-tumor effects.[2] | Immunomodulatory activity. |

| Regulatory T cells (Tregs) | FM3A tumor-bearing mice | FM3A | This compound | Intraperitoneal injections | Significant reduction of CD4+CD25+Foxp3+ Treg cells in splenocytes and tumor tissues.[2] | Suppression of tumor-induced immunosuppression.[2] |

| Cytotoxic T lymphocytes (CTLs) | FM3A tumor-bearing mice | FM3A | This compound | Intraperitoneal injections | Increased IFN-γ-expressing CD8+ T cells and enhanced cytotoxicity of splenocytes against FM3A tumor cells.[2] | Enhancement of tumor-specific CTL responses.[2] |

Experimental Protocols

Human Breast Cancer Xenograft Model (MDA-MB-231)

-

Animal Model: Nude mice.[3]

-

Cell Line: Triple-negative MDA-MB-231 human breast cancer cells.[3]

-

Tumor Implantation: MDA-MB-231 cells are harvested, prepared in a suitable medium, and injected subcutaneously into the flank of the nude mice.[3]

-

Treatment: Once tumors reach a palpable size, mice are treated with this compound. In one cited study, the dose was 10 mg/kg.[4]

-

Tumor Measurement: Tumor diameters are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (width)² x length/2.

-

Biomarker Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of Ki-67 and CD31 expression and for protein analysis of HIF-1α and VEGF levels.[3]

Murine Breast Cancer Allograft Model (FM3A)

-

Animal Model: FM3A tumor-bearing mice.[2]

-

Cell Line: FM3A murine breast cancer cells.[5]

-

Treatment: this compound is administered via intraperitoneal injections.[2]

-

Immunophenotyping: Splenocytes and tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry for the populations of CD4+, CD8+, CD25+, and Foxp3+ T cells.[2]

-

Cytokine Analysis: The production of cytokines such as IFN-γ is measured in the supernatant of stimulated splenocytes.[2]

-

Cytotoxicity Assay: The cytotoxic activity of splenocytes against FM3A tumor cells is assessed.[2]

Signaling Pathways and Mechanisms of Action

// Edges HS1793 -> HIF1a [label=" inhibits", color="#EA4335", fontcolor="#202124"]; HIF1a -> VEGF [label=" promotes", color="#34A853", fontcolor="#202124"]; VEGF -> Angiogenesis [color="#34A853"]; Angiogenesis -> TumorGrowth [color="#34A853"]; HS1793 -> p53 [label=" stabilizes", color="#34A853", fontcolor="#202124"]; p53 -> Apoptosis [color="#34A853"]; p53 -> MDM2 [style=dashed, arrowhead=none]; MDM2 -> p53 [label=" degrades", color="#EA4335", fontcolor="#202124"]; HS1793 -> MDM2 [label=" disrupts\ninteraction", style=dashed, color="#EA4335", fontcolor="#202124"]; HS1793 -> Treg [label=" reduces", color="#EA4335", fontcolor="#202124"]; Treg -> ImmuneSuppression [color="#EA4335"]; ImmuneSuppression -> TumorGrowth [style=dashed, color="#EA4335"]; HS1793 -> CTL [label=" enhances", color="#34A853", fontcolor="#202124"]; CTL -> TumorGrowth [label=" inhibits", color="#EA4335", fontcolor="#202124"]; } end_dot Caption: this compound Anticancer Signaling Pathways.

// Edges CellCulture -> AnimalModel -> Implantation -> TumorGrowth -> TreatmentAdmin -> Monitoring -> TumorExcision; TumorExcision -> IHC; TumorExcision -> ProteinAnalysis; IHC -> DataInterpretation; ProteinAnalysis -> DataInterpretation; } end_dot Caption: Xenograft Model Experimental Workflow.

II. Cardioprotective Effects of this compound

Beyond its anticancer properties, this compound has demonstrated protective effects in an ex vivo model of cardiac ischemia-reperfusion (I/R) injury.

Quantitative Data Summary

Table 3: Ex Vivo Cardioprotective Effects of this compound

| Parameter | Model | Observation | Outcome |

| Myocardial Infarct Size | Langendorff-perfused Sprague-Dawley rat heart with hypoxia/reoxygenation injury | Reduced infarct size in this compound-treated hearts. | Cardioprotective effect. |

| Mitochondrial Function | Langendorff-perfused Sprague-Dawley rat heart with hypoxia/reoxygenation injury | Ameliorated mitochondrial dysfunction, reduced mitochondrial reactive oxygen species production, improved mitochondrial oxygen consumption, and suppressed mitochondrial calcium overload during reperfusion. | Attenuation of mitochondrial damage. |

Experimental Protocol

Ex Vivo Langendorff Heart Perfusion Model

-

Animal Model: Sprague-Dawley rats.

-

Heart Preparation: Hearts are excised and retrogradely perfused via the aorta on a Langendorff apparatus with a physiological buffer.

-

Ischemia-Reperfusion Injury: Global ischemia is induced by stopping the perfusion for a defined period, followed by reperfusion.

-

Treatment: this compound is administered to the perfusion buffer before or during the ischemia-reperfusion protocol.

-

Functional Assessment: Cardiac function parameters such as heart rate and left ventricular developed pressure are monitored.

-

Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between viable and infarcted tissue, allowing for the quantification of infarct size.

-

Mitochondrial Function Assays: Mitochondria are isolated from the heart tissue to assess parameters like reactive oxygen species production, oxygen consumption, and calcium retention capacity.

Signaling Pathways and Mechanisms of Action

// Edges IR_Injury -> Mito_ROS [label=" increases", color="#EA4335", fontcolor="#202124"]; IR_Injury -> Mito_Ca [label=" increases", color="#EA4335", fontcolor="#202124"]; IR_Injury -> Mito_O2 [label=" decreases", color="#EA4335", fontcolor="#202124"]; Mito_ROS -> Mito_Dysfunction; Mito_Ca -> Mito_Dysfunction; Mito_O2 -> Mito_Dysfunction [dir=back]; Mito_Dysfunction -> Infarct [color="#EA4335"];

HS1793 -> Mito_ROS [label=" reduces", color="#34A853", fontcolor="#202124"]; HS1793 -> Mito_Ca [label=" suppresses", color="#34A853", fontcolor="#202124"]; HS1793 -> Mito_O2 [label=" improves", color="#34A853", fontcolor="#202124"]; HS1793 -> Infarct [label=" reduces", color="#34A853", fontcolor="#202124"]; } end_dot Caption: Cardioprotective Mechanism of this compound.

III. Pharmacokinetics and Safety

While detailed in vivo pharmacokinetic studies for this compound are not extensively available in the public domain, it is noted to have improved photosensitivity and stability profiles compared to resveratrol.[3] In the described in vivo anticancer study, this compound was administered at a dose of 10 mg/kg without any apparent toxicity, suggesting a favorable safety profile at a therapeutically effective dose.[3]

IV. Conclusion

The preclinical in vivo data for this compound strongly support its potential as a therapeutic agent in oncology and cardiology. In cancer models, it demonstrates robust antitumor efficacy through the inhibition of angiogenesis and modulation of the immune system. Its cardioprotective effects are attributed to the preservation of mitochondrial function during ischemia-reperfusion injury. The favorable safety profile observed in these initial studies is encouraging. Further in-depth pharmacokinetic and toxicology studies are warranted to fully characterize the disposition and safety of this compound and to guide its translation into clinical trials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Resveratrol analog, this compound enhance anti-tumor immunity by reducing the CD4+CD25+ regulatory T cells in FM3A tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a resveratrol analogue, downregulates the expression of hypoxia-induced HIF-1 and VEGF and inhibits tumor growth of human breast cancer cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel resveratrol analogue this compound induces apoptosis via the mitochondrial pathway in murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

HS-1793: A Technical Guide on Preclinical Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-1793, a synthetic analog of resveratrol (B1683913), has emerged as a promising therapeutic agent, particularly in oncology. Developed to overcome the metabolic instability and low bioavailability of its parent compound, this compound has demonstrated enhanced stability and more potent biological activity in preclinical studies. This technical guide synthesizes the current understanding of the pharmacokinetics and bioavailability of this compound, based on available scientific literature. While qualitative descriptions of its improved pharmacokinetic profile are recurrent, this guide also highlights the notable absence of specific quantitative data (e.g., Cmax, Tmax, AUC, bioavailability percentage) in the public domain. The document further details the established mechanisms of action, including relevant signaling pathways and provides generalized experimental protocols typical for pharmacokinetic studies of similar small molecules.

Introduction

Resveratrol, a naturally occurring polyphenol, has garnered significant interest for its pleiotropic therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical utility is hampered by rapid metabolism and poor bioavailability. In response to these limitations, this compound (4-(6-hydroxy-2-naphthyl)-1,3-benzenediol) was synthesized as a more stable and potent resveratrol analog.[1][2][3] Preclinical research consistently indicates that this compound exhibits superior anti-cancer and anti-inflammatory effects compared to resveratrol, which is often attributed to its improved pharmacokinetic profile.[1][2] This guide aims to provide a comprehensive overview of the available pharmacokinetic data and related experimental methodologies for this compound.

Pharmacokinetic Profile

A thorough review of existing scientific literature reveals a consistent qualitative assertion that this compound possesses "adequate pharmacokinetics and pharmacodynamics" and "enhanced stability and bioavailability" compared to resveratrol.[1][4][5] However, specific quantitative data from in vivo pharmacokinetic studies in animal models or humans are not publicly available. The tables below are structured to accommodate such data, should they become available.

Quantitative Pharmacokinetic Parameters

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (Data Not Available)

| Parameter | Symbol | Unit | Value (e.g., in Rats) | Value (e.g., in Mice) | Reference |

| Maximum Plasma Concentration | Cmax | ng/mL or µM | Data Not Available | Data Not Available | N/A |

| Time to Maximum Concentration | Tmax | h | Data Not Available | Data Not Available | N/A |

| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | Data Not Available | Data Not Available | N/A |

| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | Data Not Available | Data Not Available | N/A |

| Elimination Half-life | t½ | h | Data Not Available | Data Not Available | N/A |

| Apparent Volume of Distribution | Vd/F | L/kg | Data Not Available | Data Not Available | N/A |

| Apparent Total Clearance | CL/F | L/h/kg | Data Not Available | Data Not Available | N/A |

Bioavailability

Table 2: Bioavailability of this compound (Data Not Available)

| Route of Administration | Bioavailability (F%) | Species | Reference |

| Oral | Data Not Available | e.g., Rat | N/A |

| Intraperitoneal | Data Not Available | e.g., Mouse | N/A |

Experimental Protocols

While specific protocols for this compound pharmacokinetic studies are not detailed in the literature, this section outlines standard methodologies employed for similar small molecule drug candidates. These protocols serve as a reference for researchers designing future in vivo studies for this compound.

In Vivo Pharmacokinetic Study Design

A typical experimental workflow for determining the pharmacokinetic profile of a compound like this compound is as follows:

-

Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are acclimatized under standard laboratory conditions.

-

Drug Administration: For oral bioavailability studies, this compound is administered via oral gavage. For comparison, an intravenous (IV) administration group is included.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are typically determined using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate the analyte from plasma proteins.

-

Chromatography: Reversed-phase chromatography is employed to separate this compound from endogenous plasma components.

-

Mass Spectrometry: Detection and quantification are achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and inhibition of angiogenesis.

Induction of Apoptosis

This compound induces apoptosis through both p53-dependent and p53-independent mechanisms. It also triggers the mitochondrial apoptotic pathway.

Inhibition of Angiogenesis

This compound has been shown to inhibit angiogenesis by downregulating key factors involved in tumor neovascularization under hypoxic conditions.

Conclusion

This compound is a promising resveratrol analog with enhanced stability and potent anti-cancer activity. While its improved pharmacokinetic profile is widely cited as a key advantage, there is a significant gap in the publicly available literature regarding specific quantitative pharmacokinetic parameters and bioavailability data. The methodologies and pathways described in this guide provide a framework for researchers to design and interpret future studies aimed at definitively characterizing the absorption, distribution, metabolism, and excretion of this compound. Such data will be crucial for the further clinical development of this compound.

References

- 1. An analogue of resveratrol this compound exhibits anticancer activity against MCF-7 cells via inhibition of mitochondrial biogenesis gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a resveratrol analogue, downregulates the expression of hypoxia-induced HIF-1 and VEGF and inhibits tumor growth of human breast cancer cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The resveratrol analogue, HS‑1793, enhances the effects of radiation therapy through the induction of anti‑tumor immunity in mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The resveratrol analog this compound enhances radiosensitivity of mouse-derived breast cancer cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of HS-1793: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-1793, a synthetic analog of resveratrol (B1683913), has emerged as a potent anti-inflammatory agent with significant therapeutic potential. Engineered for improved metabolic stability compared to its parent compound, this compound exhibits robust inhibitory effects on key inflammatory pathways. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary mechanism of this compound involves the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling cascade in macrophages. This inhibition leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Furthermore, this compound modulates T-cell responses, suggesting a broader immunomodulatory role. This document consolidates the current understanding of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows to support further research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases.[1] The limitations of current anti-inflammatory therapies, including efficacy and side effects, necessitate the development of novel therapeutic agents. This compound, a resveratrol analog, was designed for greater metabolic stability and efficacy.[1][2] While also investigated for its anti-cancer properties, its anti-inflammatory effects are significant and warrant detailed exploration.[3][4] This guide focuses on the core anti-inflammatory mechanisms of this compound, providing a technical resource for the scientific community.

Mechanism of Action: Inhibition of the TLR4-NF-κB Signaling Pathway

The cornerstone of this compound's anti-inflammatory activity lies in its ability to inhibit the TLR4-mediated NF-κB signaling pathway in macrophages.[1] This pathway is a critical component of the innate immune response, and its dysregulation can lead to chronic inflammation.

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to downregulate the expression of key signaling molecules in this cascade.[1] This includes the receptor itself, TLR4, and downstream adapter and kinase proteins such as Myeloid differentiation primary response 88 (MyD88), IL-1 receptor-associated kinase 1 (IRAK1), and TNF receptor-associated factor 6 (TRAF6).[1] The culmination of this upstream inhibition is the reduced nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for pro-inflammatory genes.[1]

dot

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound in mitigating inflammatory responses has been quantified in several studies. The following tables summarize the key findings, primarily from studies on LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators

| Mediator | This compound Concentration (µM) | % Inhibition (relative to LPS control) | Reference |

| Nitric Oxide (NO) | 0.63 | ~25% | [1] |

| 1.25 | ~50% | [1] | |

| 2.5 | ~75% | [1] | |

| 5.0 | >90% | [1] | |

| Prostaglandin E2 (PGE2) | 0.63 | ~20% | [1] |

| 1.25 | ~45% | [1] | |

| 2.5 | ~70% | [1] | |

| 5.0 | ~85% | [1] |

Table 2: Downregulation of Pro-inflammatory Enzymes and Signaling Proteins

| Target | This compound Concentration (µM) | Effect | Reference |

| iNOS (protein) | 5.0 | Significant reduction | [1] |

| COX-2 (protein) | 5.0 | Significant reduction | [1] |

| iNOS (mRNA) | 5.0 | Significant reduction | [1] |

| COX-2 (mRNA) | 5.0 | Significant reduction | [1] |

| TLR4 (protein) | 5.0 | Significant reduction | [1] |

| MyD88 (protein) | 5.0 | Significant reduction | [1] |

| IRAK1 (protein) | 5.0 | Significant reduction | [1] |

| TRAF6 (protein) | 5.0 | Significant reduction | [1] |

| NF-κB p65 (nuclear) | 5.0 | Significant reduction | [1] |

Modulation of T-Cell Cytokine Production

Beyond its effects on macrophages, this compound also demonstrates immunomodulatory activity on T-lymphocytes. In concanavalin (B7782731) A-stimulated lymphocytes from tumor-bearing mice, this compound was shown to dose-dependently decrease the secretion of Interleukin-2 (IL-2) while increasing the secretion of Interleukin-4 (IL-4). This suggests a potential role for this compound in modulating the balance of T-helper cell responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.

Cell Culture and LPS Stimulation

dot

Caption: Workflow for in vitro LPS-stimulation experiments.

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.63 to 5 µM) for 1 hour.

-

Stimulate cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for mediator production).

-

Collect cell culture supernatants for analysis of secreted mediators and lyse the cells for protein or RNA extraction.

-

Western Blot Analysis

-

Objective: To determine the protein levels of iNOS, COX-2, TLR4, MyD88, IRAK1, TRAF6, and nuclear NF-κB p65.

-

Protocol:

-

Prepare total cell lysates or nuclear/cytoplasmic fractions from treated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Normalize protein band intensity to a loading control (e.g., GAPDH for total lysates, Histone H3 for nuclear fractions).

-

RNA Extraction and RT-qPCR

-

Objective: To quantify the mRNA expression of iNOS and COX-2.

-

Protocol:

-

Extract total RNA from treated cells using a suitable kit (e.g., Trizol reagent).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using SYBR Green or a probe-based assay with primers specific for the target genes.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the amount of NO produced by macrophages.

-

Protocol:

-

Collect cell culture supernatants from treated cells.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent.

-

Mix equal volumes of supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement

-

Objective: To quantify the production of PGE2.

-

Protocol:

-

Collect cell culture supernatants from treated cells.

-

Measure the concentration of PGE2 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the TLR4-NF-κB signaling pathway. Its ability to suppress the production of key pro-inflammatory mediators and enzymes at low micromolar concentrations highlights its potential for therapeutic development. The immunomodulatory effects on T-cells further suggest a broader application in inflammatory and autoimmune diseases.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy of this compound in animal models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease).

-

Pharmacokinetics and safety: Comprehensive profiling of the absorption, distribution, metabolism, excretion, and toxicity of this compound.

-

Target validation: Further elucidation of the direct molecular targets of this compound within the inflammatory cascade.

-

Clinical trials: Progression towards clinical evaluation for relevant inflammatory conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound as a novel anti-inflammatory drug.

References

Cardioprotective Potential of HS-1793: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-1793, a novel synthetic analog of resveratrol (B1683913), has emerged as a promising therapeutic agent with potential applications in both oncology and cardiovascular protection. As a more stable derivative, this compound overcomes some of the pharmacokinetic limitations of its parent compound, resveratrol.[1] This technical guide provides an in-depth overview of the current understanding of the cardioprotective effects of this compound, with a focus on its mechanism of action in the context of hypoxia/reoxygenation injury. The information presented herein is intended to support further research and development of this compound as a potential cardioprotective drug.

Cardioprotective Effects in Hypoxia/Reoxygenation Injury

The primary evidence for the cardioprotective potential of this compound comes from a study utilizing an ex vivo Langendorff-perfused rat heart model subjected to hypoxia/reoxygenation (H/R) injury.[2] This model is a well-established method for studying the direct effects of compounds on the heart, independent of systemic physiological influences.

Quantitative Data Summary

While the full quantitative data from the primary study by Jeong et al. (2013) is not publicly available in detail, the published abstract reports significant protective effects of this compound. The following table summarizes the reported outcomes.

| Parameter | Effect of this compound Treatment | Experimental Model | Reference |

| Myocardial Infarct Size | Reduced | Langendorff-perfused Sprague Dawley rat heart with H/R injury | [2] |

| Mitochondrial ROS Production | Reduced | Isolated cardiac mitochondria from H/R-injured rat hearts | [2] |

| Mitochondrial Oxygen Consumption | Improved | Isolated cardiac mitochondria from H/R-injured rat hearts | [2] |

| Mitochondrial Calcium Overload | Suppressed | Isolated cardiac mitochondria from H/R-injured rat hearts | [2] |

Experimental Protocols

The following is a detailed description of the likely experimental methodology employed in the key study, based on standard Langendorff perfusion protocols and information from related publications.

Langendorff Perfusion for Hypoxia/Reoxygenation Injury Model

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Heart Isolation:

-

Animals are anesthetized, and a thoracotomy is performed.

-

The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated for retrograde perfusion.

-

-

Langendorff Perfusion Setup:

-

The cannulated heart is mounted on a Langendorff apparatus.

-

The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

-

Experimental Groups:

-

Control Group: Hearts are perfused under normoxic conditions for the entire duration of the experiment.

-

H/R Injury Group: Hearts are subjected to a period of global hypoxia (e.g., 30 minutes) followed by a period of reoxygenation (e.g., 60-120 minutes).

-

This compound Treatment Group: this compound is administered at a specific concentration (e.g., 10 µM) prior to the hypoxic period or at the onset of reperfusion.

-

-

Assessment of Cardioprotection:

-

Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.

-

Mitochondrial Function Assays: Mitochondria are isolated from the heart tissue for further analysis.

-

Mitochondrial ROS Production: Measured using fluorescent probes such as MitoSOX Red.

-

Mitochondrial Oxygen Consumption: Assessed using a high-resolution respirometer.

-

Mitochondrial Calcium Concentration: Determined using fluorescent indicators like Rhod-2 AM.

-

-

Signaling Pathways and Mechanism of Action

The cardioprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways, primarily centered on mitochondrial protection.

Mitochondrial Protection Pathway

This compound appears to directly target mitochondria to mitigate H/R-induced damage. The proposed mechanism involves the reduction of mitochondrial reactive oxygen species (ROS) production, which in turn prevents the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death. By improving mitochondrial oxygen consumption and preventing calcium overload, this compound helps to maintain mitochondrial integrity and function.

PI3K/Akt and MAPK Signaling Pathways

The role of the PI3K/Akt and MAPK signaling pathways in the cardioprotective effects of this compound is an area that requires further investigation. While these pathways are known to be modulated by resveratrol and are critical in cell survival and apoptosis, direct evidence for their involvement in this compound-mediated cardioprotection is lacking.

Interestingly, studies in cancer cell lines have shown that this compound can inhibit the PI3K/Akt pathway. This contrasts with the generally accepted pro-survival role of Akt activation in the heart. This discrepancy suggests a context-dependent or cell-type-specific effect of this compound, which is a critical consideration for its therapeutic development.

The MAPK family, including p38 and ERK, are also key regulators of cellular responses to stress. Resveratrol has been shown to exert cardioprotective effects through the modulation of these pathways. The precise impact of this compound on cardiac MAPK signaling remains to be elucidated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective potential of a compound like this compound using the Langendorff model.

Conclusion and Future Directions

This compound demonstrates significant cardioprotective potential in an ex vivo model of hypoxia/reoxygenation injury, primarily through the attenuation of mitochondrial damage.[2] Its ability to reduce infarct size and preserve mitochondrial function highlights its promise as a therapeutic candidate for ischemic heart disease. However, further research is imperative to fully elucidate its mechanism of action and to evaluate its efficacy and safety in in vivo models.

Key areas for future investigation include:

-

In-depth Mechanistic Studies: A thorough investigation of the effects of this compound on the PI3K/Akt and MAPK signaling pathways in cardiomyocytes is crucial to resolve the existing ambiguities and to fully understand its molecular targets.

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of myocardial infarction and other cardiovascular diseases (e.g., doxorubicin-induced cardiotoxicity) is necessary to establish its therapeutic potential in a more clinically relevant setting.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are required before it can be considered for clinical development.

References